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Compound of Interest

Compound Name: Gallium trifluoride

Cat. No.: B1198137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of gallium
trifluoride (GaF₃), a compound of interest in various scientific and technological fields. This

document summarizes key crystallographic data, details the experimental protocols for its

structural determination, and presents a visual workflow of the analytical process.

Quantitative Crystallographic Data
Gallium trifluoride adopts a rhombohedral crystal structure, analogous to the iron(III) fluoride

(FeF₃) type.[1][2] This structure is characterized by a three-dimensional network of corner-

sharing GaF₆ octahedra.[1][3] The key crystallographic parameters for anhydrous gallium
trifluoride are summarized in the table below.
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Parameter Value Reference(s)

Crystal System Rhombohedral (Trigonal) [1][2][3]

Space Group R-3c (No. 167) [1][2][3][4]

Lattice Parameters

Rhombohedral Setting a = 5.20(1) Å, α = 57.5° [1][4]

Hexagonal Setting a = 5.012(4) Å, c = 12.99(1) Å [4]

a = 4.995(1) Å, c = 13.063(4) Å [4]

a = 5.309 Å, α = 57.281°

(Materials Project)
[5]

Formula Units (Z)
2 (Rhombohedral), 6

(Hexagonal)
[4]

Bond Length (Ga-F) 1.90 Å [3]

1.95 Å to 2.06 Å (distorted

octahedra)
[1]

Bond Angle (Ga-F-Ga) 147.79(8)° [4]

~150° [3]

Coordination
Gallium (Ga³⁺): 6-coordinate

(octahedral)
[1][2][3]

Fluorine (F⁻): 2-coordinate

(bent)
[3]

Note: Variations in lattice parameters can be attributed to different experimental conditions and

refinement methods.
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The determination of the crystal structure of gallium trifluoride primarily relies on X-ray

diffraction techniques. Both single-crystal and powder X-ray diffraction are employed to

elucidate the atomic arrangement.

2.1. Synthesis of Gallium Trifluoride Crystals

High-quality single crystals are essential for accurate structure determination. Common

synthesis methods include:

Direct Fluorination: Heating elemental gallium in a stream of fluorine gas.

Reaction with Hydrogen Fluoride: Reacting gallium oxide (Ga₂O₃) with hydrogen fluoride

(HF).[2]

Thermal Decomposition: Heating ammonium hexafluorogallate ((NH₄)₃GaF₆).[2][6]

2.2. Single-Crystal X-ray Diffraction (SC-XRD)

This is the most powerful technique for determining the precise crystal structure.

Crystal Mounting: A suitable single crystal of GaF₃ (typically < 1 mm in size) is selected and

mounted on a goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic

X-ray beam is directed at the crystal, which is then rotated. The diffracted X-rays are

detected, and their intensities and positions are recorded.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The positions of the gallium and fluorine atoms

within the unit cell are determined using direct methods or Patterson synthesis. The

structural model is then refined using least-squares methods to achieve the best fit between

the observed and calculated diffraction patterns. This refinement yields precise atomic

coordinates, bond lengths, and bond angles.

2.3. Powder X-ray Diffraction (PXRD)
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Powder XRD is used for phase identification and to confirm the crystal structure of a

polycrystalline sample.

Sample Preparation: A fine powder of GaF₃ is prepared and placed in a sample holder.

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the

detector scans a range of 2θ angles to record the diffraction pattern.

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to

known patterns in crystallographic databases (e.g., the Joint Committee on Powder

Diffraction Standards - JCPDS) for phase identification.[7] Rietveld refinement can be

applied to the powder pattern to refine the lattice parameters and atomic positions.

Experimental Workflow for Crystal Structure
Determination
The logical flow from synthesis to final structural analysis is depicted in the following diagram.
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Caption: Experimental workflow for GaF₃ crystal structure determination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1198137?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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